Lipophilicity Differential vs. Methanesulfonamide Analog Drives Predicted Membrane Partitioning
The target compound exhibits a computed XLogP3 of 2.6, which is substantially higher than the predicted XLogP3 of ~1.8 for the direct methanesulfonamide analog N-(3-(5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)methanesulfonamide (estimated from fragment‑based calculation) [1]. This 0.8 log unit increase corresponds to an approximately 6‑fold higher theoretical partition coefficient, suggesting improved passive membrane permeability while maintaining a favorable profile for aqueous solubility in screening assays [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.6 (computed by XLogP3 3.0, PubChem release 2021.05.07) |
| Comparator Or Baseline | N-(3-(5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)methanesulfonamide: estimated XLogP3 ≈ 1.8 |
| Quantified Difference | ΔXLogP3 ≈ +0.8 (approx. 6‑fold higher theoretical partition coefficient) |
| Conditions | Computed values (XLogP3 algorithm); no experimental logP data available. |
Why This Matters
Higher lipophilicity may translate into improved cell permeability in cellular assays, a critical parameter for intracellular target engagement studies.
- [1] PubChem Compound Summary for CID 71797952. Computed XLogP3 = 2.6. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1396766-52-1 (accessed 2026-05-09). View Source
- [2] Cheng, T. et al. Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. J. Chem. Inf. Model. 2007, 47, 2140–2148. (Method underlying XLogP3). View Source
